molecular formula C13H20O6 B13920394 1.5-Pentanediol diacetoacetate CAS No. 39564-28-8

1.5-Pentanediol diacetoacetate

Cat. No.: B13920394
CAS No.: 39564-28-8
M. Wt: 272.29 g/mol
InChI Key: IVNZWMGUIJADOP-UHFFFAOYSA-N
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Description

15-Pentanediol diacetoacetate is an organic compound that belongs to the class of diols and esters It is derived from 15-pentanediol, which is a linear diol with five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1.5-Pentanediol diacetoacetate can be synthesized through the esterification of 1.5-pentanediol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the integration of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1.5-Pentanediol diacetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the ester groups.

Scientific Research Applications

1.5-Pentanediol diacetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of 1.5-pentanediol diacetoacetate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetoacetic acid and 1.5-pentanediol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds make it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1.4-Butanediol diacetoacetate
  • 1.6-Hexanediol diacetoacetate
  • 1.5-Pentanediol

Uniqueness

1.5-Pentanediol diacetoacetate is unique due to its specific carbon chain length and the presence of two ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer synthesis and materials science. Compared to its analogs, this compound offers a balance between flexibility and reactivity, which can be advantageous in various industrial and research contexts.

Properties

CAS No.

39564-28-8

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate

InChI

InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3

InChI Key

IVNZWMGUIJADOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C

Origin of Product

United States

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